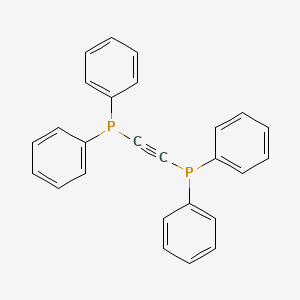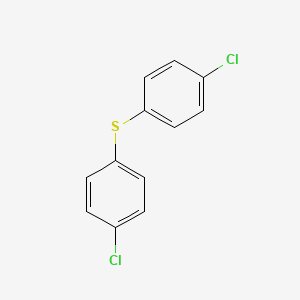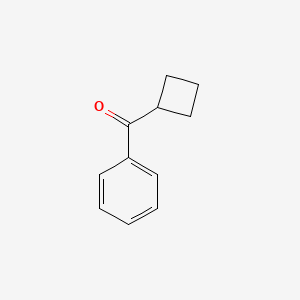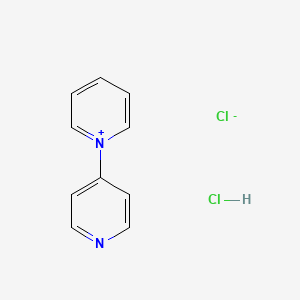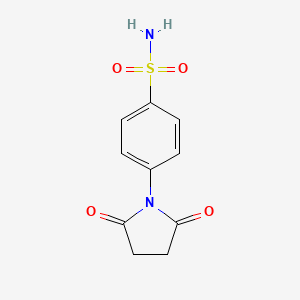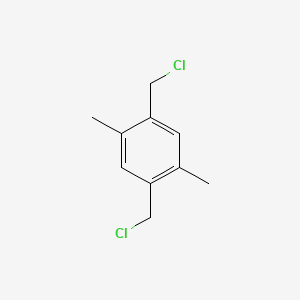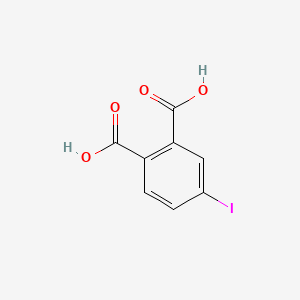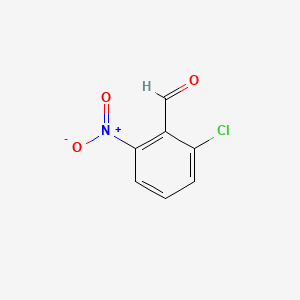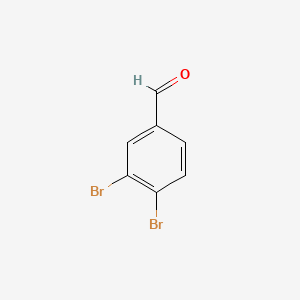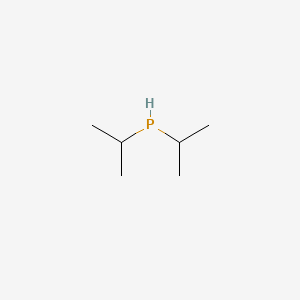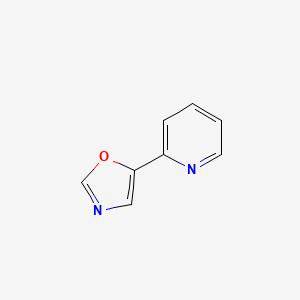
5-(2-ピリジル)-1,3-オキサゾール
概要
説明
“5-(2-Pyridyl)-1,3-oxazole” is a chemical compound that contains a pyridyl group and an oxazole group. The pyridyl group is a piece of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The oxazole group is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(2-Pyridyl)-1,3-oxazole” is characterized by the presence of a pyridyl group and an oxazole group. These groups are likely to be connected in a way that allows for conjugation, or the delocalization of electrons, across the molecule .
Chemical Reactions Analysis
The chemical reactions involving “5-(2-Pyridyl)-1,3-oxazole” can be complex and varied, depending on the specific conditions and reactants involved. For example, it may undergo reactions with other compounds to form new products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Pyridyl)-1,3-oxazole” can be influenced by its molecular structure. For example, the presence of the pyridyl and oxazole groups may affect its solubility, reactivity, and other properties .
科学的研究の応用
遷移金属触媒
5-(2-ピリジル)-1,3-オキサゾール: は、遷移金属触媒において配位子として機能します。そのピリジル基は、様々な金属と配位して、複雑な構造の形成を促進します。 この性質は、特に鈴木カップリングや根岸カップリングなどのクロスカップリング反応において有用であり、オキサゾールは反応特異性と収率を高めるための誘導基として作用します .
光増感剤
光線力学療法の分野では、5-(2-ピリジル)-1,3-オキサゾール誘導体は光増感剤として使用できます。これらは光を吸収し、エネルギーを伝達して活性酸素種を生成し、癌細胞を選択的に破壊することができます。 その安定性と調整可能な電子特性により、この用途に適しています .
超分子化学
この化合物は、水素結合を形成し、π-π相互作用に関与する能力があるため、超分子構造の構築に適しています。 これらの構造は、分子認識、自己修復材料、応答性システムなど、潜在的な用途があります .
生物活性
5-(2-ピリジル)-1,3-オキサゾールの誘導体は、その生物活性を調査されています。これらは酵素阻害剤または受容体モジュレーターとして作用し、様々な疾患の創薬に有望です。 生物学的標的との相互作用は、オキサゾールおよびピリジル部分を修飾することにより、微調整することができます .
電気化学的用途
5-(2-ピリジル)-1,3-オキサゾールの電気化学的特性により、センサーや有機電子デバイスに適しています。 これは、導電性ポリマー中の電子リッチ成分または電気化学センサー中のレドックス活性元素として機能できます .
配位錯体
この化合物は、ランタノイドやその他の金属と配位錯体を形成することができ、磁性、光学、または触媒特性を持つ新しい材料の開発に役立ちます。 ピリジル基の配位能力は、これらの錯体の安定性と機能性に不可欠です .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-pyridin-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKXMDGONYZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353190 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70380-73-3 | |
| Record name | 5-(2-Pyridyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


